molecular formula C9H19NO3 B13903355 Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate

Cat. No.: B13903355
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((2R)-3-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, and a stereochemically defined (2R) configuration. This compound is widely used in organic synthesis and medicinal chemistry due to its stability, ease of deprotection under acidic conditions, and versatility in peptide and small-molecule synthesis . Its stereochemistry and functional groups (Boc-protected amine and hydroxyl group) enable selective modifications, making it valuable in designing bioactive molecules.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7?/m1/s1

InChI Key

CHYWVAGOJXWXIK-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](C(C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Stereochemical Variants

Differences in stereochemistry significantly impact reactivity and biological interactions.

Compound Name Structural Features Key Differences Biological Activity Reference
Tert-butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate Boc-protected amine, (2S,3S) stereochemistry, secondary alcohol Mirror-image stereochemistry alters enzyme binding and metabolic stability Potential for distinct enantioselective activity
Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate Amino group instead of Boc-protected amine, (2R,3R) configuration Free amino group increases reactivity but reduces stability Modulates enzyme activity

Key Insight : The Boc group in the target compound enhances stability, while stereochemistry dictates target selectivity .

Substituent Variations

Functional group substitutions influence physicochemical properties and applications.

Compound Name Substituents Unique Features Applications Reference
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate Bromine and fluorine on pyridine ring Enhanced electrophilicity for cross-coupling reactions Anticancer drug intermediates
Tert-butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate Trifluoromethyl and chloro groups Improved lipophilicity and metabolic resistance Agrochemical development
Tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate Bromine and methoxy groups Steric hindrance reduces off-target interactions Enzyme inhibitor synthesis

Key Insight : Halogen substituents (e.g., Br, Cl) enhance binding affinity, while fluorinated groups improve bioavailability .

Functional Group Comparisons

The hydroxyl and carbamate groups are critical for hydrogen bonding and stability.

Compound Name Functional Groups Key Differences Reactivity Reference
(2S,3S)-2-Amino-3-butanol Free amino and hydroxyl groups Lacks Boc protection, highly reactive but prone to oxidation Unstable in acidic conditions
Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate Extended hydroxyalkyl chain Longer chain increases hydrophobicity Membrane permeability enhancement
Tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate Aromatic ring with hydroxymethyl group Conjugation with aromatic systems alters electronic properties Antioxidant potential

Key Insight : The Boc group in the target compound balances reactivity and stability, enabling controlled deprotection in multistep syntheses .

Ring-Structure Analogues

Cyclic systems and heteroatoms influence molecular interactions.

Compound Name Ring System Unique Features Biological Relevance Reference
Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate Tetrahydrofuran ring Oxygen-rich ring enhances solubility Carbohydrate mimicry in drug design
Tert-butyl N-[(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-yl]carbamate Pyrazole and oxolane rings Silicon-based protecting group enables orthogonal deprotection Kinase inhibitor scaffolds

Key Insight : Ring systems like tetrahydrofuran improve solubility, while heterocycles (e.g., pyrazole) enhance target specificity .

Biological Activity

Tert-butyl ((2R)-3-hydroxybutan-2-YL)carbamate is a chiral carbamate compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₃O₃
  • Molecular Weight : 227.29 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a hydroxybutan-2-yl moiety, and a carbamate functional group.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Hydroxybutan-2-yl Moiety : This can be achieved through various synthetic routes that emphasize stereochemical control.
  • Carbamate Formation : The reaction of the hydroxy group with isocyanates or carbamates leads to the formation of the desired compound.

This compound exhibits several biological activities, primarily due to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid beta peptides .

Comparative Studies

A comparison with structurally similar compounds reveals unique features and potential advantages:

Compound NameCAS NumberSimilarityUnique Features
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate66674-16-60.89Lacks tert-butyl group
(S)-tert-butyl (1-hydroxypropan-2-yl)carbamate23680-31-10.87Different stereochemistry at chiral centers
(S)-benzyloxycarbonyl-L-alanine65806-90-80.87Simpler structure without hydroxybutan moiety

These comparisons highlight the structural uniqueness of this compound, suggesting it may have distinct biological properties.

Case Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.